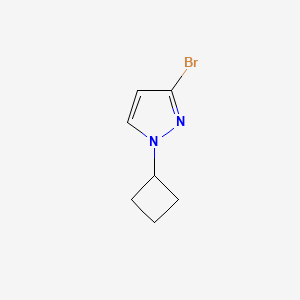![molecular formula C10H19ClN2 B13460646 {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride is a chemical compound with the molecular formula C10H19ClN2. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are carried out under controlled conditions to ensure the desired substitution at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion and radical addition, which are practical for large-scale synthesis. The use of high-quality reagents and precise reaction conditions is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a bioisostere in drug design.
Mécanisme D'action
The mechanism of action of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane framework adds three-dimensional character and saturation to the compound, enhancing its solubility, potency, and metabolic stability . This makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: A highly strained molecule used in the synthesis of complex organic compounds.
Uniqueness
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H19ClN2 |
|---|---|
Poids moléculaire |
202.72 g/mol |
Nom IUPAC |
(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H18N2.ClH/c11-12-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8,12H,1-7,11H2;1H |
Clé InChI |
MTXGLSCJMBJTPI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C23CC(C2)(C3)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)



![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)

![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
amine hydrochloride](/img/structure/B13460613.png)

![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)

![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)
